N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGYWQJRIYWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, the compound has shown potential to inhibit the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Structural Comparisons
The compound’s core structure is shared with several derivatives, differing in substituents on the thiazole ring, benzamide group, or aryl moieties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) enhance stability but reduce solubility.
- Methoxy groups improve solubility and participate in hydrogen bonding (e.g., N-H···O interactions in ) .
Example :
- N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3): Synthesized via reaction of 4-amino-N-(4-bromophenyl)benzamide with 4-methoxybenzoyl chloride in THF/pyridine () .
Factors Influencing Activity :
- Electron-Donating Groups (e.g., methoxy): Enhance hydrogen bonding and solubility, critical for membrane permeability.
- Halogen Substituents (e.g., Br, Cl): Improve binding to hydrophobic pockets in target proteins.
Crystallographic and Spectroscopic Insights
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHBrNOS
Molecular Weight: 396.30 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal species. The mechanism is believed to involve the inhibition of bacterial lipid biosynthesis, disrupting cell membrane integrity.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
Anticancer Activity
This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly breast cancer. The compound's mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 10.0 |
| PC-3 (Prostate Cancer) | 7.5 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A recent study demonstrated that this compound showed enhanced antibacterial activity compared to similar thiazole derivatives. The increased electron density from the bromine substitution was suggested to contribute to its effectiveness against resistant strains of bacteria.
- Anticancer Mechanism Investigation : Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that it effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways .
- Structure-Activity Relationship Studies : Research has also been conducted to understand how structural modifications affect biological activity. Modifications in the aromatic rings significantly influenced both antimicrobial and anticancer properties, demonstrating a clear structure-activity relationship .
Q & A
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
